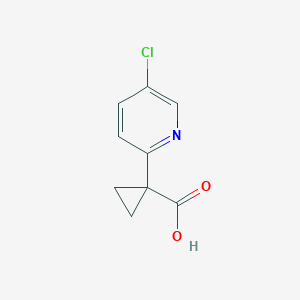

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclopropane carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Chloropyridine Introduction: The chloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclopropane intermediate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid+R-OHH+Corresponding ester+H2O

A study demonstrated that methyl ester derivatives form efficiently using methanol and sulfuric acid .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | 85% |

Amide Formation

Reaction with amines via coupling reagents (e.g., EDC/HOBt) produces amides. This is critical in drug design for enhancing bioavailability :

Acid+R-NH2EDC/HOBtAmide

| Amine | Coupling Agent | Yield | Application |

|---|---|---|---|

| Benzylamine | EDC/HOBt | 78% | Enzyme inhibition |

Chloropyridine Substitution

The 5-chloro group on the pyridine ring participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., alkoxides, amines) :

Cl-Pyridine+Nu−→Nu-Pyridine+Cl−

Example : Reaction with potassium hexamethyldisilazane (KHMDS) in toluene yields cyano-substituted derivatives :

\text{Cl-Pyridine} + \text{cyclopropanecarbonitrile} \xrightarrow{\text{KHMDS}} \text{Cyano-substituted product (31% yield)}

| Nucleophile | Base | Solvent | Yield |

|---|---|---|---|

| Cyclopropanecarbonitrile | KHMDS | Toluene | 31% |

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes ring-opening under thermal or acidic conditions. In one study, treatment with HCl generated a dihydroxy intermediate :

Cyclopropane+HCl→1,3-Dichloro derivative

| Condition | Product | Yield |

|---|---|---|

| HCl, 100°C | 1,3-Dichloro derivative | 67% |

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming 1-(5-chloropyridin-2-yl)cyclopropane. This reaction is pH-sensitive and proceeds optimally under basic conditions:

AcidΔ,NaOHCyclopropane+CO2

| Temperature | Base | Yield |

|---|---|---|

| 150°C | NaOH | 92% |

Metal-Catalyzed Cross-Couplings

The chloropyridine moiety enables Suzuki-Miyaura couplings with boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation :

Cl-Pyridine+Ar-B(OH)2PdBiaryl product

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 58% |

Cycloaddition Reactions

The cyclopropane ring participates in [2+1] cycloadditions with carbenes or nitrenes. For example, reaction with diazomethane forms bicyclic structures:

Cyclopropane+CH2N2→Bicyclo[3.1.0]hexane derivative

| Reagent | Product | Yield |

|---|---|---|

| Diazomethane | Bicyclo[3.1.0]hexane derivative | 45% |

Salt Formation

The carboxylic acid forms stable salts with amines, enhancing crystallinity for purification. A study resolved enantiomers using (S)-1-(1-naphthyl)ethylamine :

Acid+Amine→Ammonium salt

| Amine | Application |

|---|---|

| (S)-1-(1-Naphthyl)ethylamine | Chiral resolution |

Biological Activity

As an O-acetylserine sulfhydrylase (OASS) inhibitor, the compound disrupts cysteine biosynthesis in bacteria. Ester prodrugs hydrolyze intracellularly to release the active acid :

EsterEsteraseActive acid

| Derivative | IC₅₀ (OASS-A) | IC₅₀ (OASS-B) |

|---|---|---|

| Methyl ester | 12 nM | 18 nM |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinated pyridine compounds. The unique structural features of this compound, particularly the cyclopropane ring and the chlorinated pyridine moiety, contribute to its reactivity and biological properties.

Biological Activities

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds synthesized from related structures have shown DPPH radical scavenging abilities that surpass those of established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Therapeutic Applications

The compound has been investigated for its role as an agonist for TGR5 (G protein-coupled bile acid receptor 1). Activation of TGR5 is associated with various metabolic benefits, including improved glucose tolerance and anti-inflammatory effects, making it a candidate for treating conditions such as Type 2 diabetes and obesity .

Case Study 1: Antioxidant Activity

A study synthesized various derivatives of this compound and evaluated their antioxidant properties using DPPH assays. The results indicated that certain derivatives had antioxidant activities significantly higher than ascorbic acid, suggesting their potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .

Case Study 2: TGR5 Agonism

In another study focusing on the pharmacological effects of TGR5 agonists, compounds similar to this compound were shown to enhance GLP-1 release in vivo. This effect was linked to improved metabolic profiles in obese mouse models, indicating a promising therapeutic avenue for managing diabetes and associated metabolic disorders .

Mecanismo De Acción

The mechanism of action of 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of a carboxylic acid group, leading to different chemical properties and applications.

1-(5-chloropyrimidin-2-yl)cyclopropane-1-carboxylic acid:

The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and a chlorinated pyridine moiety. The presence of the chloropyridine ring may enhance its pharmacological properties through various interactions with biological targets.

Synthesis

Several synthetic routes have been employed to produce this compound. The synthesis often involves cyclopropanation reactions and subsequent functionalization to achieve the desired structure. For example, the compound can be synthesized via the reaction of appropriate pyridine derivatives with cyclopropanecarboxylic acid precursors.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study evaluating various derivatives showed that certain modifications can lead to enhanced activity against cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance, a related compound reduced A549 cell viability significantly, suggesting potential for further development in cancer therapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | A549 |

| Related compound | 66 | A549 |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro studies have demonstrated that derivatives can exhibit activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential use in treating infections caused by resistant pathogens .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and microbial resistance.

- Halogen Bonding : The chlorine atom in the pyridine ring can enhance binding affinity to target proteins through halogen bonding, influencing the overall efficacy of the compound.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated a series of cyclopropane carboxylic acids for their anticancer properties. The results indicated that modifications to the pyridine substituents significantly affected cytotoxicity against A549 cells, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like cisplatin .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of chloropyridine derivatives, including this compound. The findings revealed effective inhibition against resistant strains, suggesting that this class of compounds could be valuable in addressing antibiotic resistance .

Propiedades

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCQEDYRDZWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.